Tazobactam(1-)
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Overview
Description
Tazobactam(1-) is a penicillinate anion that is the conjugate base of tazobactam, obtained by deprotonation of the carboxy group. It is a conjugate base of a tazobactam.
Scientific Research Applications
Improved Antimicrobial Activity
Tazobactam, a penicillinate sulfone β-lactamase inhibitor, is often used with other antibiotics. Research has explored its combination with silver to create novel frameworks ([Ag(I)-Tazo] and [Ag(I)-Tazo2]), showing enhanced antimicrobial activity against organisms like Pseudomonas aeruginosa. This study demonstrates tazobactam's potential as a multifunctional linker for designing antibiotic coordination frameworks (Ferreira et al., 2022).
Interaction with Beta-Lactamases
Tazobactam is a potent inhibitor of various beta-lactamases across major structural classes. It inhibits these enzymes before their inactivation, and extended kinetic studies have shown its effectiveness across different enzymes. This research highlights tazobactam's versatility in combating resistance mechanisms of bacteria (Bush et al., 1993).
Synergistic Effects with Piperacillin
Tazobactam, when combined with piperacillin, exhibits synergistic effects against beta-lactamase producing bacteria. It enhances the bactericidal activity of piperacillin, as demonstrated in a study where this combination was more effective against resistant strains than piperacillin alone (Higashitani et al., 1990).
Effect on Penicillin-Binding Proteins
Research on Borrelia burgdorferi, the bacteria responsible for Lyme disease, shows that tazobactam affects its penicillin-binding proteins (PBPs), inhibiting the organism's growth. This finding suggests a broader application of beta-lactamase inhibitors in studying PBPs with hydrolyzing activity and organisms with beta-lactamases (Urban et al., 1991).
Pharmacokinetics in Different Conditions
The pharmacokinetics of tazobactam, combined with piperacillin, have been studied in patients with renal impairment, demonstrating alterations in its disposition based on the degree of renal function. This research is vital for dose adjustments and understanding the drug's behavior in various patient populations (Halstenson et al., 1994).
Properties
Molecular Formula |
C10H11N4O5S- |
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Molecular Weight |
299.29 g/mol |
IUPAC Name |
(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C10H12N4O5S/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h2-3,7-8H,4-5H2,1H3,(H,16,17)/p-1/t7-,8+,10+/m1/s1 |
InChI Key |
LPQZKKCYTLCDGQ-WEDXCCLWSA-M |
Isomeric SMILES |
C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3 |
SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3 |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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